9-(4-Azidophenyl)acridine
Description
Structure
3D Structure
Properties
CAS No. |
204759-70-6 |
|---|---|
Molecular Formula |
C19H12N4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
9-(4-azidophenyl)acridine |
InChI |
InChI=1S/C19H12N4/c20-23-22-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H |
InChI Key |
LPKRSMGFVMODJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)N=[N+]=[N-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 9 4 Azidophenyl Acridine and Its Chemical Precursors
Strategic Pathways for Acridine (B1665455) Scaffold Functionalization at the 9-Position
The functionalization of the acridine core is pivotal for the synthesis of its derivatives. The 9-position of the acridine ring exhibits a lower electron density, making it the preferred site for nucleophilic attack pharmaguideline.com. Consequently, the most prevalent strategy for introducing substituents at this position involves the nucleophilic substitution of a suitable leaving group.
A cornerstone of this approach is the synthesis of 9-chloroacridine (B74977), a highly versatile intermediate. Several classical and modern methods exist for its preparation:
From N-phenylanthranilic acid: This common method involves the cyclization of N-phenylanthranilic acid using a dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. pharmaguideline.comorgsyn.orgresearchgate.net The reaction proceeds via an initial cyclization to form the acridone (B373769), which is then converted to the 9-chloroacridine.
From Acridone: Direct chlorination of acridone using agents such as POCl₃ can also yield 9-chloroacridine. orgsyn.org
Bernthsen Acridine Synthesis: This method involves the condensation of diphenylamine (B1679370) with a carboxylic acid in the presence of zinc chloride to directly form a 9-substituted acridine. pharmaguideline.comnih.gov Using phosgene (B1210022) or its equivalent would lead to the acridone, which can then be chlorinated.
Once synthesized, 9-chloroacridine serves as the primary precursor for a wide array of 9-substituted acridines through aromatic nucleophilic substitution (SNAr) reactions. researchgate.net The chlorine atom at the 9-position is readily displaced by various nucleophiles, including amines, phenols, and thiols, to afford the corresponding derivatives. orgsyn.orgnih.gov For instance, the reaction of 9-chloroacridine with amines is a standard procedure for producing 9-aminoacridine (B1665356) derivatives. orgsyn.orgmdpi.com An alternative to 9-chloroacridine is 9-methoxyacridine, which can also undergo nucleophilic substitution to link the acridine moiety, sometimes under milder conditions than its chloro-counterpart. mdpi.com
Beyond classical substitution, other advanced methods for functionalizing the 9-position include:
Nucleophilic Aromatic Substitution of Hydrogen (SNH): This modern approach allows for the direct introduction of nucleophiles at the 9-position without the need for a pre-installed leaving group, offering a more atom-economical pathway. nih.gov
Metal-Catalyzed Cross-Coupling: Haloacridines can participate in cross-coupling reactions, such as Sonogashira or Kharasch-type reactions, to introduce electron-withdrawing or electron-donating groups. researchgate.net
Table 1: Selected Synthetic Methods for the Key Intermediate 9-Chloroacridine This table is interactive and can be sorted by column.
| Starting Material | Reagent(s) | Key Features |
|---|---|---|
| N-phenylanthranilic acid | POCl₃ | A widely used, high-yielding method for cyclization and chlorination. pharmaguideline.comorgsyn.orgresearchgate.net |
| Acridone | POCl₃, PCl₅ | Direct conversion of the acridone core to the activated 9-chloro derivative. orgsyn.org |
| Diphenylamine-2-carboxylic acid | POCl₃ | Formed by condensing aniline (B41778) and o-chlorobenzoic acid, then cyclized. pharmaguideline.com |
Regioselective Introduction of the 4-Azidophenyl Moiety
The synthesis of 9-(4-azidophenyl)acridine is typically achieved by coupling the pre-formed 9-functionalized acridine scaffold with a 4-azidophenyl-containing nucleophile. The key to this process is the regioselective synthesis of the 4-azidophenyl precursor, which is most commonly 4-azidoaniline (B77532).
The synthesis of 4-azidoaniline and other aryl azides generally begins with the corresponding arylamine. The process involves two main steps:
Diazotization: The primary amino group of an aniline derivative (in this case, p-phenylenediamine (B122844) or a protected version) is converted into a diazonium salt using a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium or an organic nitrite like tert-butyl nitrite. nih.gov
Azide (B81097) Introduction: The resulting diazonium salt is then treated with an azide source, typically sodium azide (NaN₃), which displaces the diazonium group to form the aryl azide. nih.gov
The regioselectivity of this process is dictated by the substitution pattern of the starting aniline. To obtain the 4-azidophenyl moiety specifically, one must start with a para-substituted aniline, such as 4-aminoaniline or a derivative thereof.
Once the nucleophilic precursor, 4-azidoaniline biosynth.comnih.gov, is prepared, it can be reacted with an electrophilic acridine derivative, such as 9-chloroacridine. The reaction proceeds via a nucleophilic aromatic substitution, where the amino group of 4-azidoaniline attacks the electron-deficient 9-position of the acridine ring, displacing the chloride leaving group to form the final product, this compound. This reaction is analogous to the synthesis of other 9-anilinoacridines. nih.gov
Table 2: General Methodology for Aryl Azide Synthesis This table is interactive and can be sorted by column.
| Step | Reagents | Purpose |
|---|---|---|
| 1. Diazotization | Arylamine, tert-butyl nitrite, p-toluenesulfonic acid | Conversion of the primary amine to a diazonium salt intermediate. nih.gov |
| 2. Azidation | Sodium azide (NaN₃) | Nucleophilic displacement of the diazonium group to install the azide functionality. nih.gov |
Derivatization Strategies for Structurally Modified this compound Analogs in Research
The this compound molecule is not merely a synthetic endpoint but also a versatile platform for creating more complex molecular architectures. The azido (B1232118) group (–N₃) is a key functional handle that enables a variety of highly efficient and specific chemical transformations, allowing for the synthesis of diverse analogs for research applications.
Two primary strategies dominate the derivatization of the azide moiety:
Azide-Alkyne Cycloaddition ("Click Chemistry"): The azide group is one half of the famous "click" reaction pair. It reacts with terminal alkynes in the presence of a copper(I) catalyst (CuAAC) or, in some cases, thermally (strain-promoted azide-alkyne cycloaddition), to form a stable 1,2,3-triazole ring. nih.govnih.govnih.gov This reaction is exceptionally robust, high-yielding, and tolerant of a wide range of other functional groups, making it an ideal ligation strategy. By reacting this compound with various alkyne-containing molecules (e.g., biomolecules, polymers, fluorescent tags), a library of structurally diverse triazole-linked conjugates can be readily synthesized. nih.govnih.gov
Staudinger Reaction and Ligation: Aryl azides react with phosphines, such as triphenylphosphine, in what is known as the Staudinger reaction. nih.gov The initial product is an aza-ylide, which can be hydrolyzed to yield a primary amine and the corresponding phosphine (B1218219) oxide. This transformation provides a mild method for converting the azido group into an amino group (–NH₂). The newly formed amine can then be further functionalized using standard amine chemistry (e.g., acylation, alkylation). A modification of this reaction, the Staudinger ligation, allows for the formation of a stable amide bond directly, providing another powerful tool for bioconjugation. nih.gov
These derivatization strategies leverage the unique reactivity of the azide group to attach this compound to other molecules or to introduce new functionalities, thereby modifying its properties for specific applications in materials science and medicinal chemistry.
Table 3: Key Derivatization Reactions of the Azide Group This table is interactive and can be sorted by column.
| Reaction | Reactant | Product | Key Features |
|---|---|---|---|
| Azide-Alkyne Cycloaddition | Terminal Alkyne, Cu(I) catalyst | 1,2,3-Triazole | Highly efficient, specific, and versatile "click" reaction for conjugation. nih.govnih.gov |
| Staudinger Reaction | Phosphine (e.g., PPh₃), then H₂O | Primary Amine | Mild reduction of the azide to an amine for further functionalization. nih.gov |
Photophysical and Photochemical Characteristics of 9 4 Azidophenyl Acridine
Excited State Dynamics and Photoreactivity Mechanisms
The behavior of 9-(4-azidophenyl)acridine upon excitation with light is a complex process governed by its molecular structure and environment.
Quantitative Analysis of Photodissociation Quantum Yields and Influencing Parameters
The efficiency of the photodissociation of this compound is quantified by its quantum yield (φ). In its neutral form, the compound exhibits a high photodissociation quantum yield of 0.82. researchgate.net Another study reports a similar value of 0.88 when irradiated at 365 nm. osi.lv This high efficiency is attributed to the nature of its lowest singlet excited state (S1). Quantum chemical calculations suggest that in the neutral molecule, the antibonding σ*NN molecular orbital, localized on the azido (B1232118) group, becomes occupied upon excitation to the S1 state. researchgate.netresearchgate.net This occupation of an antibonding orbital weakens the N-N bond, facilitating photodissociation. researchgate.netresearchgate.net
In contrast, the quaternized derivative, the N-methylacridine form of the compound, is practically photoinert, with a photodissociation quantum yield of less than 10⁻². osi.lv This dramatic difference in photoreactivity is explained by changes in the electronic structure upon quaternization. osi.lv Semiempirical analysis indicates that in the excited state of the quaternized derivative, the critical antibonding σ*NN orbital remains unoccupied, thus preventing efficient photodissociation. researchgate.netosi.lv
| Compound | Condition | Photodissociation Quantum Yield (φ) | Reference |
| This compound (Neutral) | 0.82 | researchgate.net | |
| This compound (Neutral) | Irradiated at 365 nm | 0.88 | osi.lv |
| Protonated this compound | 6.9 x 10⁻³ | researchgate.net | |
| N-methylacridine derivative | Irradiated at 365 nm | <10⁻² | osi.lv |
Acid-Controlled Modulation of Photoreactivity and Quantum Yield
A significant feature of this compound is the ability to control its photoreactivity by altering the acidity of the medium. researchgate.netrsc.org The photodissociation quantum yield can be smoothly varied by over two orders of magnitude by changing the acid concentration. researchgate.netrsc.orgmathnet.ru
Upon protonation of the acridine (B1665455) nucleus, the quantum yield of photodissociation drops sharply to 6.9 x 10⁻³. researchgate.net This drastic reduction is due to a change in the character of the lowest excited singlet state. In the protonated cation, the antibonding σ*NN molecular orbital is not occupied in the S1 state, leading to photochemical inactivity. researchgate.netresearchgate.net This acid-controlled modulation demonstrates the potential to switch the photochemical properties of the molecule on and off. researchgate.netrsc.org
| Acidity | Photodissociation Quantum Yield (φ) | Reference |
| Neutral | 0.82 | researchgate.net |
| Acidic (Protonated) | 6.9 x 10⁻³ | researchgate.net |
Investigation of Transient Nitrene Species Formation and Subsequent Reactivity
The photodissociation of aryl azides like this compound typically proceeds through the formation of a highly reactive nitrene intermediate. nih.gov While the direct study of the nitrene from this compound is not detailed in the provided search results, the general reactivity of aryl nitrenes is well-established. These species can undergo various reactions, including insertion into σ-bonds and, in the presence of strong electron-donating groups, can be protonated to form nitrenium ions. nih.gov In some cases, the initially formed singlet nitrene can intersystem cross to a more stable triplet state. The subsequent reactions of this transient species are crucial for applications such as photoaffinity labeling.
Spectroscopic Elucidation of Excited States and Photogenerated Intermediates
Spectroscopic techniques are essential for understanding the electronic structure and dynamics of this compound. The molecule and its N-methylacridine derivative possess absorption bands in the near-UV and visible spectral regions. osi.lv The study of the electronic absorption and emission spectra, often complemented by quantum-chemical calculations, helps to characterize the low-lying singlet and triplet excited states. acs.org
Techniques like transient absorption spectroscopy are invaluable for detecting and characterizing short-lived intermediates such as the excited singlet state and the subsequently formed nitrene. nih.gov For instance, in related systems, transient absorption signals can be observed to rise and shift on femtosecond to picosecond timescales, providing direct insight into the rates of excited-state decay and intermediate formation. nih.gov
Energy Transfer Processes and Light Sensitivity in the Visible Spectral Region
The presence of absorption bands in the visible spectral region makes this compound sensitive to visible light. osi.lvresearchgate.net A proposed criterion for the sensitivity of aromatic azides to visible light is the occupation of an antibonding σ*NN orbital in the lowest excited singlet state. researchgate.net This orbital is unoccupied in photochemically inactive azides. researchgate.net
Quantum Chemical and Computational Investigations of 9 4 Azidophenyl Acridine
Electronic Structure Analysis in Ground (S₀) and Excited (S₁) States
To understand the photochemical reactivity of 9-(4-azidophenyl)acridine, it is crucial to characterize its electronic structure in both the ground state (S₀) and the first electronically excited singlet state (S₁). This analysis has been performed for the neutral molecule and its protonated form, which exhibits dramatically different photochemical behavior.
A range of computational methods has been employed to model the geometric and electronic structures of this compound and related compounds. researchgate.netresearchgate.net These methods include semi-empirical techniques like PM3 (Parameterized Model number 3) and more rigorous ab initio approaches such as Hartree-Fock (HF) and Density Functional Theory (DFT) using the B3LYP functional. researchgate.netresearchgate.netresearchgate.net
Semi-empirical methods, such as PM3, offer a computationally less intensive approach by incorporating parameters derived from experimental data to simplify calculations. uni-muenchen.denih.govsapub.org These have been used for initial structural calculations and to analyze changes in bond orders and charge distribution upon electronic excitation. researchgate.net In contrast, ab initio and DFT methods calculate solutions to the Schrödinger equation from first principles with fewer approximations. sapub.org Methods like HF and, particularly, DFT with the B3LYP hybrid functional combined with basis sets like 6-31G, have been used to obtain more accurate geometries and electronic properties for both the S₀ and S₁ states of the neutral azide (B81097) and its cation. researchgate.netresearchgate.net For instance, calculations on the related 9-azidoacridine (B1194597) molecule using both PM3 and B3LYP/6-31G methods have been performed to determine rotational barriers of the azido (B1232118) group. researchgate.net
While ground-state calculations are well-handled by DFT, the investigation of excited states necessitates specialized techniques. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used method for calculating the electronic excited-state properties of molecules. rsc.orgohio-state.edu It allows for the computation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which are fundamental to understanding absorption spectra and subsequent photochemical events. rsc.orggaussian.com For aromatic azides, TD-DFT is crucial for identifying the character of the lowest excited singlet state (S₁) and determining how electronic density is redistributed upon absorption of light. researchgate.net The accuracy of TD-DFT calculations can be sensitive to the choice of functional, but for many applications, it provides a reliable balance of computational cost and accuracy for describing excited states. ohio-state.edu These methodologies are essential for building a complete picture of the photophysical processes that precede the chemical reaction. nih.gov
Molecular Orbital Characterization and Correlation with Photochemical Activity (e.g., σ*NN orbital occupation)
The photochemical reactivity of aromatic azides is strongly correlated with the nature of the molecular orbital (MO) that becomes occupied upon excitation to the S₁ state. researchgate.netresearchgate.net For an azide to be photoactive, meaning it efficiently undergoes photodissociation to form a nitrene, excitation must populate a specific antibonding orbital localized on the azido group. researchgate.netresearchgate.net
Computational studies have shown that in the ground state (S₀), the key antibonding molecular orbital of the azido group, designated as σ*NN, is unoccupied. researchgate.netresearchgate.net The photochemical fate of the molecule is determined by whether this orbital becomes occupied in the S₁ state.
In the case of neutral this compound, calculations reveal that upon excitation to the S₁ state, the antibonding σ*NN molecular orbital is indeed populated. researchgate.net This occupation weakens the N-N₂ bond, leading to efficient dissociation and a high experimentally observed photodissociation quantum yield (φ = 0.82). researchgate.net
Conversely, for the protonated form of this compound, where a positive charge is located on the acridine (B1665455) nitrogen, the situation is reversed. Quantum chemical data indicate that in the S₁ state of this cation, the σ*NN orbital remains unoccupied. researchgate.net Consequently, the N-N₂ bond is not significantly weakened, and the molecule is photochemically inert, with a photodissociation quantum yield that is more than two orders of magnitude lower (φ = 6.9 x 10⁻³). researchgate.net This direct correlation between the electronic configuration of the excited state and photoreactivity is a key finding from computational investigations.
| Compound | State | σ*NN Orbital Occupation in S₁ State | Photodissociation Quantum Yield (φ) | Photochemical Activity |
|---|---|---|---|---|
| This compound (Neutral) | S₁ | Occupied | 0.82 | High |
| This compound (Protonated Cation) | S₁ | Unoccupied | 0.0069 | Low (Inert) |
Potential Energy Surface Mapping and Activation Barrier Determination for Photoreactions
The concept of the potential energy surface (PES) is central to understanding the pathway of a chemical reaction. researchgate.netlongdom.org A PES maps the energy of a molecule as a function of its geometry, with minima representing stable species and saddle points representing transition states. For a photoreaction, the topology of the excited-state PES governs the reaction pathway and its efficiency.
Calculations of the S₁ potential energy surface have been performed to rationalize the difference in photoreactivity between neutral this compound and its cation. researchgate.net These computational models suggest that the disparity in quantum yields may be caused by a difference in the activation energy for the dissociation process on the S₁ surface. researchgate.net For the neutral molecule, the pathway from the initial excited state to the dissociated products (nitrene and N₂) is predicted to have a relatively low activation barrier. In contrast, for the protonated azide, the activation barrier for dissociation in the S₁ state is significantly higher. researchgate.net This higher barrier makes dissociation a much less favorable process, consistent with the observed low quantum yield and photo-inertness of the cation. researchgate.net
Computational Modeling of Environmental and Charge Effects on Photoreactivity
The chemical environment, particularly the presence of acid and the resulting charge on the molecule, has a profound and controllable effect on the photoreactivity of this compound. researchgate.netresearchgate.net Computational modeling has been instrumental in explaining these experimental observations.
The introduction of a positive charge via protonation of the endocyclic nitrogen atom of the acridine ring leads to a drastic decrease in the photodissociation quantum yield by more than two orders of magnitude. researchgate.netresearchgate.net This phenomenon is described as acid-controlled photoreactivity. researchgate.net Quantum chemical calculations explain this by showing that the positive charge alters the electronic structure of the excited state. Specifically, it prevents the population of the crucial σ*NN antibonding orbital in the S₁ state of the cation, thereby "switching off" the photodissociation pathway. researchgate.net
However, computational comparisons with other azides, such as 4-azidopyridine, suggest that the charge effect alone may not be the complete explanation. researchgate.net The size of the aromatic π-system is also a contributing factor. While protonation only slightly decreases the photoactivity of 4-azidopyridine, it nearly quenches it in this compound. researchgate.netresearchgate.net This suggests that the interplay between the positive charge and the more extended π-electron system in this compound is responsible for the dramatic difference in the photochemical properties of the neutral and cationic forms. researchgate.net
Applications of 9 4 Azidophenyl Acridine As a Chemical Probe and Research Tool
Strategic Utilization in Bioorthogonal Click Chemistry Reactions
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The azide (B81097) moiety of 9-(4-Azidophenyl)acridine is a key functional group for such reactions, allowing for its specific and efficient conjugation to a variety of molecules.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its high efficiency, specificity, and biocompatibility under mild conditions. rsc.orgnih.gov This reaction involves the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide, such as the one present in this compound. nih.govbeilstein-journals.org The reliability of CuAAC has made it a powerful tool for functionalizing biomolecules, polymers, and surfaces. rsc.org
In this context, this compound can be covalently attached to alkyne-modified substrates. For instance, researchers can introduce a terminal alkyne into a protein, nucleic acid, or other molecule of interest. The subsequent reaction with this compound, catalyzed by a copper(I) source, results in the stable incorporation of the acridine (B1665455) unit. This functionalization can be used to introduce a fluorescent label, a DNA-intercalating moiety, or a photo-crosslinking group onto the target molecule. The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. nih.gov
Table 1: Representative Conditions for CuAAC Functionalization This table presents typical conditions for the CuAAC reaction, which are applicable for conjugating this compound to an alkyne-modified substrate.
| Parameter | Condition | Notes |
|---|---|---|
| Catalyst | CuSO₄/Sodium Ascorbate or Cu(I) source (e.g., CuI) | Copper(II) is reduced in situ by sodium ascorbate to the active Cu(I) species. beilstein-journals.org |
| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) | A ligand used to stabilize the Cu(I) catalyst and improve reaction efficiency. |
| Solvent | Aqueous buffers, DMSO, t-BuOH/H₂O | The reaction is tolerant of a wide range of solvents, including aqueous mixtures suitable for biological samples. beilstein-journals.org |
| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperatures. nih.gov |
| Reactants | This compound and an alkyne-functionalized molecule | Equimolar or slight excess of one reactant is typically used. |
Beyond the copper-catalyzed reaction, the azide group of this compound is a key participant in other bioorthogonal ligation strategies. These methods are developed to overcome potential issues like the cytotoxicity of copper catalysts in living cells. nih.gov One prominent alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC utilizes strained cyclooctynes, which react spontaneously with azides without the need for a metal catalyst. nih.gov This makes this compound a suitable probe for copper-free click chemistry in cellular environments.
Another advanced strategy is the Inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne. nih.gov While this compound itself does not directly participate in IEDDA, its azide can be used as a chemical handle to first attach it to a strained dienophile via SPAAC. The resulting conjugate, now bearing the acridine and the dienophile, can then be used in subsequent IEDDA reactions. These multi-step ligation strategies allow for the construction of complex molecular architectures and the sequential labeling of different targets within the same biological system.
Deployment in Photoaffinity Labeling Methodologies
Photoaffinity labeling (PAL) is a powerful technique to identify and map the binding sites of ligands within their biological targets, such as proteins or nucleic acids. mdpi.comnih.gov The technique relies on a photoactivatable chemical group that, upon irradiation with light, generates a highly reactive intermediate capable of forming a covalent bond with nearby molecules. researchgate.net
The 4-azidophenyl group of this compound serves as an excellent photolabeling moiety. mdpi.com In its ground state (in the dark), the azide is chemically inert. However, upon exposure to UV light (typically around 350 nm), it releases nitrogen gas (N₂) and forms a highly reactive singlet nitrene intermediate. This nitrene can then undergo a variety of insertion reactions with C-H, N-H, or O-H bonds in its immediate vicinity, resulting in a stable covalent cross-link between the acridine probe and its binding partner. mdpi.com A related compound, 9-azidoacridine (B1194597), has been successfully used as a photoaffinity label to probe nucleotide- and aromatic-binding sites in several enzymes. nih.gov This demonstrates the utility of the acridine scaffold in directing the photoreactive group to specific binding pockets. nih.gov The covalent nature of the bond formed allows for the subsequent isolation and identification of the labeled biomolecule, providing direct evidence of a molecular interaction. nih.gov
Table 2: Comparison of Common Photoreactive Groups Used in PAL
| Photoreactive Group | Precursor | Reactive Intermediate | Activation Wavelength (nm) | Advantages |
|---|---|---|---|---|
| Aryl Azide | R-N₃ | Nitrene | 254-350 | Small size, relatively stable in the dark. |
| Benzophenone | R-C(=O)-Ph | Triplet Ketone | 350-360 | More stable intermediate, less prone to rearrangement. |
| Diazirine | R-CHN₂ | Carbene | 350-380 | Smallest size, highly reactive carbene, rapid insertion. |
Exploration as a Fluorescent Tag or Reporter for Molecular Systems
The acridine ring system is inherently fluorescent, making acridine derivatives valuable as fluorescent probes and tags. lookchem.comnih.gov Acridine-based probes are used to study cellular processes, detect specific analytes, and monitor changes in the microenvironment, such as polarity. rsc.orgnih.gov The fluorescence properties of acridines are sensitive to their local environment and substitution patterns.
This compound combines this fluorescent core with the functional handles discussed previously. After conjugation to a target molecule via click chemistry or identification of a binding partner through photoaffinity labeling, the acridine moiety can serve as a reporter. Its fluorescence can be used to visualize the location of the target within a cell, quantify the extent of labeling, or study binding events through changes in the fluorescence signal (e.g., intensity, lifetime, or emission wavelength). For example, the fluorescence of some acridine derivatives is known to be quenched upon binding to DNA, providing a convenient method for detecting and quantifying nucleic acids. nih.gov The photophysical properties of the 9-phenylacridine scaffold have been noted to allow for unique interactions, such as exciplex emission when functionalized onto carbon nanotubes, indicating its sensitivity to its molecular surroundings. lookchem.com
Table 3: General Fluorescence Properties of Acridine Derivatives
| Property | Typical Value/Observation | Reference |
|---|---|---|
| Excitation Maxima (λex) | ~350-430 nm | nih.gov |
| Emission Maxima (λem) | ~450-550 nm (Blue-Green) | nih.gov |
| Quantum Yield | Variable; sensitive to solvent and substitution. | rsc.org |
| Environmental Sensitivity | Fluorescence can be influenced by solvent polarity and binding to macromolecules like DNA. | rsc.orgnih.gov |
Mechanistic Investigations of Acridine-Based Interactions with Biomolecular Systems
The planar tricyclic structure of the acridine core is central to its ability to interact non-covalently with biomolecules, particularly DNA. This interaction is a key aspect of the biological activity of many acridine-based compounds.
DNA intercalation is a mode of binding where a planar, aromatic molecule inserts itself between the stacked base pairs of the DNA double helix. zu.edu.ua Acridine and its derivatives are classic examples of DNA intercalating agents. mdpi.com This binding is primarily stabilized by π-π stacking interactions between the aromatic system of the acridine and the DNA base pairs. zu.edu.ua The process causes a local unwinding of the DNA helix and an increase in the separation between adjacent base pairs to accommodate the intercalator.
The 9-phenyl substituent in this compound can influence the binding affinity and specificity of the intercalation. While the planar acridine ring is the primary intercalating unit, substituents at the 9-position can protrude into the major or minor grooves of the DNA, leading to additional stabilizing interactions or, conversely, steric hindrance. researchgate.net Studies on related 9-anilinoacridine derivatives show that substituents on the 9-aryl ring can significantly modulate the DNA binding and biological activity. nih.gov Thermodynamic analysis of the binding of N-substituted acridine-9-amines to DNA reveals that the process is typically enthalpy-driven, confirming the importance of direct interactions like stacking and hydrogen bonding. nih.gov The study of how these substituents affect the intercalation mechanism is crucial for the design of new DNA-targeted probes and therapeutic agents. nih.gov
Table 4: Thermodynamic Parameters for Acridine Derivative-DNA Binding This table shows representative thermodynamic data for the binding of various N-substituted acridine-9-amines to Calf Thymus DNA (CT-DNA), illustrating the nature of the intercalation process.
| Compound Class | Binding Constant (log(Kₐ)) | ΔG (kcal·mol⁻¹) | ΔH (kcal·mol⁻¹) | TΔS (kcal·mol⁻¹) |
|---|---|---|---|---|
| Acridine-9-amine Derivatives | 2.59 – 5.50 | -7.51 to -6.75 | -11.58 to -3.83 | -4.83 to 3.68 |
Data adapted from studies on N-substituted acridine-9-amines. nih.gov
Exploration of Interference with DNA Replication and Transcription Processes
While detailed studies specifically investigating the effects of this compound on DNA replication and transcription are not presently found, the chemical structure of the compound suggests potential mechanisms of interaction based on the well-documented activities of related acridine derivatives.
The presence of the azido (B1232118) group in this compound suggests its primary utility as a photoaffinity label. Upon photoactivation, the azido group forms a highly reactive nitrene intermediate that can covalently bind to nearby molecules. This property is exploited to identify and characterize the binding sites of ligands within biological macromolecules. A study on the related compound, 9-azidoacridine, highlighted its use as a photoaffinity label for nucleotide-binding sites in a variety of enzymes, leading to their inhibition nih.gov. It is plausible that this compound could be similarly employed to probe the interactions within DNA replication and transcription complexes. Covalent binding of this compound to components of the replication or transcription machinery would likely lead to the inhibition of these processes.
Research on other substituted acridine derivatives has also pointed towards their potential to interfere with DNA-related processes. For example, 9-phenyl acridine has been shown to bind to the minor groove of DNA and act as an inhibitor of topoisomerase I, an enzyme crucial for resolving DNA topological stress during replication and transcription nih.gov.
While direct experimental data and detailed findings specifically for this compound are lacking, the established knowledge of acridine chemistry provides a strong theoretical framework for its potential to interfere with DNA replication and transcription, likely through a combination of DNA intercalation and covalent modification of associated proteins upon photoactivation. Further empirical studies are necessary to elucidate the precise mechanisms and efficacy of this compound as an inhibitor of these fundamental cellular processes.
Structure Photoreactivity Relationships and Molecular Design Principles for Acridine Azides
Impact of Substituent Effects on Photodissociation Quantum Yields and Nitrene Generation
The introduction of substituents to the acridine (B1665455) or phenyl rings can significantly alter the photodissociation quantum yield—a measure of the efficiency of the light-induced cleavage of the azide (B81097) group to form a highly reactive nitrene intermediate. While the provided data does not offer an extensive analysis of various substituents on 9-(4-azidophenyl)acridine itself, the principles of substituent effects on aromatic azides are well-established.
Generally, electron-donating groups can influence the electronic transitions within the molecule, potentially affecting the population of the excited state responsible for azide dissociation. nih.govnih.gov Conversely, electron-withdrawing groups can also modify the electronic landscape and impact photoreactivity. nih.govnih.gov For instance, in other aromatic azide systems, the presence of powerful electron-donating groups can lead to the formation of basic nitrenes that readily protonate, diverting from the typical nitrene reaction pathways. nih.gov The specific impact of various substituents on the photodissociation of this compound would require further targeted studies. However, it is clear that the electronic nature of any substituent would play a critical role in modulating the quantum yield and the subsequent chemistry of the generated nitrene. nih.gov
The generation of nitrene from the azide precursor is the primary photochemical event. arxiv.org This process is initiated by the absorption of light, leading to an excited state that undergoes dissociation of the azide group. researchgate.net The efficiency of this nitrene formation is directly related to the photodissociation quantum yield.
Influence of Aromatic System Size and Overall Charge on Azide Photoactivity
Aromatic System Size: For a series of linear cata-condensed heteroaromatic azides, there is a predicted threshold for the size of the π-system beyond which the azide becomes photoinert (photodissociation quantum yield, φ < 0.01). researchgate.net This threshold is estimated to be 22 π-electrons for neutral azides and 18 π-electrons for positively charged azides. researchgate.net The underlying reason for this is a change in the nature of the lowest excited singlet state (S1). In photoactive azides, the S1 state involves the population of an antibonding σ*NN molecular orbital localized on the azide group, which facilitates its dissociation. researchgate.netresearchgate.net However, in larger π-systems, an aromatic π-MO is filled instead, rendering the azide photoinert. researchgate.net
This drastic reduction in photoactivity in the cationic form is attributed to a change in the character of the lowest excited singlet state. researchgate.net In the neutral molecule, excitation leads to the population of the antibonding σ*NN orbital, promoting dissociation. researchgate.net In contrast, in the protonated form, this orbital remains unoccupied in the excited state, thus inhibiting the photodissociation process. researchgate.net It is important to note that this charge effect is not uniform across all heterocyclic azides. For example, the photodissociation quantum yield of 9-azidoacridine (B1194597) remains high and is not significantly affected by protonation. researchgate.netresearchgate.net This highlights that the interplay between the charge and the specific molecular structure, including the size of the aromatic system, is crucial. researchgate.net
The ability to control the photodissociation quantum yield over two orders of magnitude by simply varying the acidity of the medium makes this compound a particularly interesting compound for applications where photoreactivity needs to be switched on or off. researchgate.netresearchgate.netresearchgate.net
Rational Design Principles for Modulating this compound Photochemical Responses
The insights gained from studying the structure-photoreactivity relationships of this compound provide a foundation for the rational design of molecules with tailored photochemical responses.
Control of Quantum Yield: The most direct way to modulate the photochemical response is by controlling the photodissociation quantum yield. As established, this can be effectively achieved by manipulating the charge of the molecule through pH control. researchgate.netresearchgate.net Designing derivatives with different pKa values would allow for fine-tuning the pH at which this "photochemical switch" occurs.
Tuning Absorption Wavelength: While not extensively detailed in the provided search results for this compound specifically, the absorption wavelength can be tuned by modifying the chromophore. Introducing substituents or extending the conjugation of the aromatic system can shift the absorption bands to longer, potentially less damaging, wavelengths (near-UV and visible regions). osi.lv This is a key consideration in biological applications to minimize photodamage to cells and tissues. acs.org
Modifying Nitrene Reactivity: The substituents on the aromatic rings not only influence the quantum yield but can also affect the reactivity of the resulting nitrene. Electron-donating or withdrawing groups can alter the electrophilicity and stability of the nitrene, thereby influencing its subsequent reactions, such as insertion, addition, or rearrangement. nih.gov
Interactive Data Table: Photodissociation Quantum Yields
| Compound | Form | Wavelength (nm) | Quantum Yield (φ) | Reference |
| This compound | Neutral | 365 | 0.88 | osi.lv |
| This compound | Neutral | Not Specified | 0.82 | researchgate.net |
| This compound | Protonated | Not Specified | 6.9 x 10⁻³ | researchgate.net |
| N-methyl-9-(4-azidophenyl)acridinium | Cationic | 365 | < 10⁻² | osi.lv |
| 9-Azidoacridine | Neutral | Not Specified | 0.95 | researchgate.net |
| 9-Azidoacridine | Protonated | Not Specified | Unchanged | researchgate.net |
| 4-Azidopyridine | Neutral | Not Specified | 0.49–0.83 | researchgate.netresearchgate.net |
| 4-Azidopyridine | Protonated/Methylated | Not Specified | 0.22–0.37 | researchgate.net |
| 4-Azidoquinoline | Neutral | Not Specified | 0.49–0.83 | researchgate.net |
| 4-Azidoquinoline | Protonated/Methylated | Not Specified | 0.22–0.37 | researchgate.net |
Advanced Analytical and Spectroscopic Characterization Methodologies in Academic Research
High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation in Complex Systems
The definitive structural confirmation of 9-(4-Azidophenyl)acridine would rely on a combination of high-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be fundamental in elucidating the molecular structure.
¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals in the aromatic region, corresponding to the protons on the acridine (B1665455) and phenyl rings. The chemical shifts and coupling constants of these protons would provide detailed information about their electronic environment and spatial relationships.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data by identifying all unique carbon atoms in the molecule. The chemical shifts would be indicative of the carbon hybridization and the nature of their substituents.
A hypothetical data table for the expected NMR shifts is presented below.
| Technique | Expected Chemical Shift Range (ppm) | Assignment |
| ¹H NMR | 7.0 - 8.5 | Aromatic protons of acridine and phenyl rings |
| ¹³C NMR | 110 - 150 | Aromatic carbons of acridine and phenyl rings |
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, confirming the molecular formula.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule. A strong absorption band, typically in the range of 2100-2160 cm⁻¹, would be a key indicator of the azide (B81097) (-N₃) functional group. Other bands would correspond to the C-H and C=C stretching and bending vibrations of the aromatic rings.
A summary of the expected spectroscopic data is provided in the table below.
| Spectroscopic Method | Expected Key Observations |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination confirming the molecular formula. |
| Infrared (IR) Spectroscopy | Characteristic azide (-N₃) stretching vibration around 2100-2160 cm⁻¹. |
Time-Resolved Spectroscopic Approaches for Elucidating Transient Species and Excited State Dynamics
Time-resolved spectroscopic techniques, such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy, would be crucial for investigating the photophysical properties of this compound. These methods allow for the study of short-lived excited states and the dynamics of their decay processes.
The azido (B1232118) group can serve as a photoactive moiety, and upon excitation with light, it may lead to the formation of transient species such as nitrenes. Time-resolved spectroscopy would enable the direct observation of these transient intermediates and the determination of their lifetimes and reaction kinetics. The fluorescence lifetime of the acridine core could also be influenced by the azidophenyl substituent, and time-resolved fluorescence measurements would provide insights into the excited-state deactivation pathways.
X-ray Diffraction Analysis for Definitive Solid-State Structural Determinations
The crystal structure would reveal the planarity of the acridine ring system and the orientation of the azidophenyl group relative to the acridine core. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as π-π stacking or other non-covalent forces, that govern the solid-state assembly of the molecules.
A hypothetical data table summarizing potential crystallographic parameters is shown below.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes. |
| Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Z | The number of molecules in the unit cell. |
Future Directions and Emerging Research Avenues for 9 4 Azidophenyl Acridine Chemistry
Development of Novel and Green Synthetic Methodologies
The traditional synthesis of 9-substituted acridines, such as the Bernthsen reaction, often involves harsh conditions, including high temperatures (200-210°C), long reaction times (several hours), and the use of stoichiometric amounts of Lewis acids like zinc chloride. sciforum.netyoutube.comnih.gov These methods, while effective, present significant drawbacks in terms of energy consumption, waste generation, and low yields. sciforum.netyoutube.com The future of 9-(4-azidophenyl)acridine synthesis lies in the adoption of green chemistry principles to create more efficient, economical, and environmentally benign processes.
A primary focus is the expanded use of microwave-assisted organic synthesis (MAOS). Microwave irradiation has been shown to dramatically accelerate the Bernthsen reaction, reducing reaction times from hours to mere minutes and improving yields. sciforum.netclockss.orgrsc.org This technique allows for rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. clockss.org Furthermore, research is moving towards replacing traditional Lewis acids with more sustainable catalysts. For instance, the use of catalytic amounts (e.g., 10 mol%) of p-toluenesulphonic acid (p-TSA) under solvent-free microwave conditions has been reported as a successful green alternative for synthesizing 9-substituted acridines. tandfonline.comresearchgate.net
Future methodologies for the synthesis of this compound will likely involve a one-pot, microwave-assisted condensation of diphenylamine (B1679370) and 4-azidobenzoic acid using a recyclable, solid-acid catalyst. This approach would minimize solvent use, reduce energy consumption, and simplify product purification.
| Parameter | Traditional Bernthsen Synthesis | Green Synthetic Approach |
|---|---|---|
| Heating Method | Conventional heating (oil bath) | Microwave irradiation clockss.orgrsc.org |
| Reaction Time | Several hours sciforum.netclockss.org | Several minutes sciforum.netclockss.org |
| Catalyst | Stoichiometric ZnCl₂ sciforum.netnih.gov | Catalytic p-TSA or other solid acids tandfonline.comresearchgate.net |
| Solvent | Often requires excess carboxylic acid as solvent | Solvent-free or benign solvents tandfonline.comresearchgate.net |
| Yield | Often low to moderate sciforum.netyoutube.com | Moderate to high sciforum.netclockss.org |
| Environmental Impact | High energy consumption, significant waste | Reduced energy use, minimal waste |
Exploration of New Photochemical Pathways and Targeted Applications
The this compound molecule possesses two distinct photoactive components: the acridine (B1665455) ring and the aryl azide (B81097) group. The acridine core is known for its fluorescence and its ability to act as a photosensitizer, generating reactive oxygen species (ROS) upon irradiation, which can be harnessed for applications like photodynamic therapy. chemimpex.comnih.gov The aryl azide group, on the other hand, is a well-established photoactivatable precursor. Upon UV irradiation (typically >360 nm), it releases molecular nitrogen to form a highly reactive singlet nitrene intermediate. acs.orgbeilstein-journals.orgnih.gov
This singlet nitrene is short-lived and can undergo various reactions, including insertion into C-H and N-H bonds, making it an ideal agent for photoaffinity labeling (PAL). nih.govdomainex.co.uk PAL is a powerful technique used to identify and map the binding sites of ligands within biological macromolecules like proteins and nucleic acids. domainex.co.uknih.gov The probe [this compound] is allowed to bind non-covalently to its target; subsequent irradiation triggers the formation of the nitrene, which then forms a covalent bond with the nearest amino acid or nucleotide residue, permanently tagging the binding site. domainex.co.uk A related compound, 9-azidoacridine (B1194597), has already been successfully used as a photoaffinity label for nucleotide-binding sites in proteins. nih.govnih.gov
Future research will focus on leveraging this dual functionality. For instance, this compound could be used as a fluorescent photoaffinity probe. Its intrinsic fluorescence would allow for the visualization of its localization within cells via microscopy, and subsequent UV activation would initiate covalent cross-linking to its cellular targets for identification by mass spectrometry. This opens up targeted applications in chemical biology for mapping drug-protein interactions and elucidating biological pathways. nih.gov
| Molecular Moiety | Photochemical Property | Emerging Application |
|---|---|---|
| Acridine Core | Fluorescence, Photosensitization (ROS generation) | Cellular imaging, Photodynamic therapy chemimpex.comnih.gov |
| Aryl Azide Group | Photolysis to form reactive nitrene acs.orgbeilstein-journals.org | Photoaffinity labeling, Covalent drug targeting domainex.co.uknih.gov |
| Combined Molecule | Fluorescent photoaffinity probe | Image-guided mapping of biomolecular interactions |
Integration into Advanced Hybrid Molecular Systems for Multifunctional Research Tools
A significant future direction for this compound is its use as a building block for constructing advanced hybrid molecular systems. The terminal azide group serves as a versatile chemical handle for "click chemistry," a class of reactions that are highly efficient, specific, and biocompatible. organic-chemistry.orgwikipedia.org The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and an alkyne. organic-chemistry.org For applications in living systems where copper toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. wikipedia.orgijpsjournal.com
This "clickable" functionality allows this compound to be covalently conjugated to a wide array of other molecules and materials, creating multifunctional research tools. Examples include:
Bioconjugates: Linking the acridine moiety to peptides, antibodies, or oligonucleotides to create targeted probes for specific cellular components.
Theranostic Agents: Conjugation with therapeutic molecules (e.g., chemotherapy drugs) or diagnostic agents (e.g., MRI contrast agents) to combine therapy and diagnosis in a single hybrid molecule. The acridine's fluorescence can be used to track the delivery and localization of the therapeutic agent.
Hybrid Materials: Attaching the molecule to polymers or nanoparticles to develop novel materials with unique photophysical properties for applications in materials science and nanotechnology. chemimpex.com
The design of hybrid molecules incorporating purine (B94841) and pyrimidine (B1678525) derivatives with other scaffolds is a promising strategy in anticancer therapy to enhance pharmacological profiles and overcome drug resistance. nih.govmdpi.com Similarly, creating acridine-purine hybrids via click chemistry could yield novel compounds with enhanced DNA targeting and therapeutic efficacy. Acridine has also been integrated into porphyrin systems for improved photodynamic therapy. nih.gov
| Hybrid System Component | Conjugation Method | Potential Application |
|---|---|---|
| Peptides / Antibodies | CuAAC / SPAAC organic-chemistry.orgijpsjournal.com | Targeted cellular imaging and labeling |
| Purine / Pyrimidine Derivatives | Click Chemistry nih.gov | Novel anticancer agents with dual-action mechanisms |
| Porphyrins | Covalent Linkage | Enhanced photodynamic therapy (PDT) agents nih.gov |
| Polymers / Nanoparticles | Click Chemistry | Advanced materials for sensing and drug delivery chemimpex.com |
Deepening Mechanistic Understanding through Synergistic Experimental and Computational Approaches
To fully unlock the potential of this compound and its derivatives, a deep mechanistic understanding of its photochemical and photophysical behavior is essential. Future research will increasingly rely on a synergistic combination of advanced experimental techniques and high-level computational modeling. rsc.org
Experimental approaches will involve ultrafast spectroscopic methods, such as femtosecond transient absorption spectroscopy, to observe the initial events following photoexcitation. acs.org These techniques can track the decay of excited states and the formation of transient intermediates like the singlet nitrene on their natural timescales (femtoseconds to nanoseconds), providing critical data on reaction dynamics and quantum yields. acs.org
Computational chemistry , particularly using Time-Dependent Density Functional Theory (TD-DFT), will be crucial for modeling the electronic structure of the molecule in its ground and excited states. acs.org These calculations can predict absorption and emission spectra, identify the nature of electronic transitions, and map out the potential energy surfaces for photochemical reactions, such as the nitrogen extrusion from the azide group. acs.orgsu.se Molecular dynamics simulations can further be used to model the interaction of the molecule and its hybrid conjugates with biological targets like DNA or protein binding pockets, providing insights into binding modes and affinities. rsc.org
By combining experimental data with computational models, researchers can build a comprehensive picture of the entire photochemical process—from initial light absorption to the final covalent modification of a biological target. This detailed understanding will enable the rational design of new probes and hybrid systems with optimized properties, such as improved fluorescence, higher photoreactivity, and greater target specificity. escholarship.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
